molecular formula C10H8F3N3 B1276649 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 883881-78-5

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B1276649
M. Wt: 227.19 g/mol
InChI Key: VLUQHVNLXBAREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and as a corrosion inhibitor. The compound is characterized by the presence of a pyrazole ring, an aniline group, and a trifluoromethyl group, which contribute to its unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of related 5-(trifluoromethyl)pyrazolines has been achieved through formal [4 + 1]-annulation reactions with fluorinated sulfur ylides and in situ formed 1,2-diaza-1,3-dienes, providing a novel method for obtaining these compounds in moderate to excellent yields . Additionally, the generation of anionic triflyldiazomethane species followed by [3 + 2] cycloaddition reaction has been used for the synthesis of pyrazole triflones, which are structurally related to the compound of interest . A green synthesis approach has also been employed for the synthesis of 2-(1H-pyrazol-5-yl) aniline, a compound with a similar pyrazole structure, using microwave-assisted techniques .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 4-trifluoromethylthio-3-pyrazoline-5-thione derivatives has been determined based on elemental analysis, IR, MS, 1H, 19F, and 13C NMR spectra . In another study, the molecular structure of N,N-diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline was investigated, revealing the conformation of the pyrazoline ring and the dihedral angles formed with the benzene and pyridine rings .

Chemical Reactions Analysis

The reactivity of compounds containing the pyrazole ring has been explored in various chemical reactions. For example, 5-(2-aminophenyl)isoxazoles have been synthesized by reacting 2-(trifluoromethyl)aniline with dilithio derivatives of oximes, demonstrating the potential for isoxazole and pyrazole formation . The use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate has also been reported, indicating the versatility of aniline derivatives in promoting amination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the trifluoromethyl and pyrazole groups have been studied, revealing interesting characteristics. For instance, novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have shown promising antioxidant and antimicrobial activities, with the trichloromethyl substituted compounds presenting higher antioxidant activity compared to their fluorinated analogs . The corrosion inhibition property of 2-(1H-pyrazol-5-yl) aniline on Aluminium-2014 alloy in hydrochloric acid solution has been evaluated, demonstrating its effectiveness in preventing corrosion .

Scientific Research Applications

Application 1: Organic Semiconductors and Solid-State Dye-Sensitized Solar Cells

  • Summary of the Application : This compound is used as a p-type dopant for triarylamine-based hole conductors such as spiro-MeOTAD in solid-state dye-sensitized solar cells (ssDSCs) .
  • Methods of Application or Experimental Procedures : The compound is used to alter the charge-transport properties of both molecular and polymeric organic semiconductors . The strategy involves tuning the conductivity of spiro-MeOTAD in ssDSCs, without having to rely on the commonly employed photo-doping .
  • Results or Outcomes : By using a recently developed high molar extinction coefficient organic D-pi-A sensitizer and p-doped spiro-MeOTAD as hole conductor, a record power conversion efficiency of 7.2% was achieved, measured under standard solar conditions (AM1.5G, 100 mW cm (-2)) .

Application 2: C–H Functionalization of 2-(1H-pyrazol-1-yl)pyridine with Internal Alkynes

  • Summary of the Application : This compound is used in a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
  • Methods of Application or Experimental Procedures : The compound provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
  • Results or Outcomes : The method resulted in either C–H alkenylation products or indazole products in moderate to good yields .

Application 3: Radical Trifluoromethylation

  • Summary of the Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound can be used in the process of trifluoromethylation of carbon-centered radical intermediates .
  • Results or Outcomes : The outcomes of this process contribute to the advancements in the synthesis of pharmaceuticals, agrochemicals, and materials .

Application 4: Biochemical Research

  • Summary of the Application : This compound is used in biochemical research, particularly in proteomics research .
  • Results or Outcomes : The outcomes of this process contribute to the advancements in the field of proteomics .

Application 5: Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) as p-Type Dopant

  • Summary of the Application : This compound is used in the formation of Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), which acts as a p-type dopant for organic semiconductors .
  • Results or Outcomes : The outcomes of this process contribute to the advancements in the field of organic electronics and photovoltaics .

Application 6: Radical Trifluoromethylation

  • Summary of the Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound can be used in the process of trifluoromethylation of carbon-centered radical intermediates .
  • Results or Outcomes : The outcomes of this process contribute to the advancements in the synthesis of pharmaceuticals, agrochemicals, and materials .

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . This suggests that research into trifluoromethyl-containing compounds, such as the one you’re interested in, is a promising direction for future studies.

properties

IUPAC Name

2-pyrazol-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-2-3-9(8(14)6-7)16-5-1-4-15-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUQHVNLXBAREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427698
Record name 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

CAS RN

883881-78-5
Record name 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Method C3 was used 1-(2-nitro-4-(trifluoromethyl)phenyl)-1H-pyrazole (1.80 g, 7.00 mmol) in EtOH (40 mL) to give 760 mg (48%) of the title compound as white crystals after crystallization from hexane.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

Compound 73 (206 mg, 0.8 mmol) was dissolved in EtOH (25 mL) in a 50 mL flask. 2 spatulas of 5% Pd on Activated Carbon and a stirrbar was added followed by evacuation and N2(g) purging of the flask. H2(g) was then introduced into the flask by a balloon and the reaction stirred at room temperature under H2-atmosphere for 2 h. The H2(g) inlet was closed and the flask evacuated and N2(g) purged 3 times. LC/MS analysis showed complete hydrogenation and the mixture was filtered through a plug of Celite before removal of the solvent in vacuo to afford the crude aniline (163 mg, 90%). LC/MS, >95%, m/z (ESI+)=228 (MH+).
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 6
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

Citations

For This Compound
1
Citations
BL Bailey, W Nguyen, A Ngo, CD Goodman… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating parasitic disease caused by parasites from the genus Plasmodium. Therapeutic resistance has been reported against all clinically available antimalarials, …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.